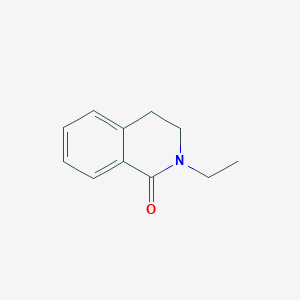

2-Ethyl-3,4-dihydroisoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCDZDVDKGWTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82481-09-2 | |

| Record name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 3,4 Dihydroisoquinolin 1 One and Its Derivatives

Strategies for the Construction of the 3,4-Dihydroisoquinolin-1-one Core

The synthesis of the core 3,4-dihydroisoquinolin-1-one structure is a well-established area of organic chemistry, with a variety of methods available for its construction. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. For the synthesis of 2-Ethyl-3,4-dihydroisoquinolin-1-one, these core methodologies are often adapted by using N-ethylated starting materials or by introducing the ethyl group in a subsequent step.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the formation of the 3,4-dihydroisoquinolin-1-one ring system. These reactions typically involve the formation of a key carbon-nitrogen bond to close the six-membered lactam ring. Various precursors, such as carbamates, ureas, thioureas, isocyanates, and azidoamides, have been successfully employed in these cyclization protocols. beilstein-journals.orgbohrium.com

One common approach involves the cyclization of N-substituted β-phenylethyl isocyanates. For the synthesis of this compound, this would involve the preparation of N-ethyl-N-(2-phenylethyl)carbamoyl chloride, which can then be cyclized under Friedel-Crafts conditions. Similarly, the intramolecular cyclization of N-Boc-protected (β-arylethyl)carbamates can be achieved, followed by N-alkylation with an ethyl halide to yield the final product. bohrium.com

Another notable method is the radical cyclization of acyl radicals onto an azido (B1232118) group. This approach allows for the construction of the lactam ring under mild conditions. bohrium.com Furthermore, Staudinger-type reductive cyclization of azido amides provides a direct route to the 3,4-dihydroisoquinolin-1-one core. bohrium.com

| Precursor Type | Cyclization Method | Key Features |

| Carbamate | Friedel-Crafts type cyclization | Utilizes a Lewis acid catalyst to promote ring closure. |

| Urea/Thiourea | Base-mediated cyclization | Often requires a strong base like sodium hydride. bohrium.com |

| Isocyanate | Thermal or Lewis acid-catalyzed cyclization | Isocyanate is a reactive intermediate for cyclization. |

| Azidoamide | Staudinger reductive cyclization or radical cyclization | Offers mild reaction conditions for lactam formation. bohrium.com |

Carbonylation and Carbomylation Approaches

Carbonylation reactions, which involve the introduction of a carbonyl group, are highly effective for the synthesis of 3,4-dihydroisoquinolin-1-ones. Palladium-catalyzed carbonylation of β-arylethylamides is a prominent example of this strategy. bohrium.com In this approach, a C-H bond of the aromatic ring is activated and subsequently carbonylated to form the lactam ring.

Intramolecular carbamoylation is another powerful technique. This method can involve the palladium-catalyzed reaction of an aryl halide with an aminopentacarbonyltungsten complex to form an amide, which then undergoes intramolecular cyclization to yield the 3,4-dihydroisoquinolin-1-one. bohrium.com These methods provide a direct route to the desired heterocyclic core.

| Reaction Type | Catalyst/Reagents | Description |

| C-H Carbonylation | Palladium(II) acetate, Copper(II) acetate, CO gas | Direct carbonylation of a C(sp2)-H bond of a phenylethylamine derivative. bohrium.com |

| Carbamoylation | Palladium catalyst, aminopentacarbonyltungsten | Intramolecular cyclization of an in situ generated amide. bohrium.com |

Domino and Multicomponent Reactions

Domino and multicomponent reactions offer a highly efficient approach to the synthesis of complex molecules like 3,4-dihydroisoquinolin-1-one derivatives in a single operation, thereby minimizing waste and saving time. beilstein-journals.org The Castagnoli-Cushman reaction is a classic example of a multicomponent reaction that can be used to synthesize substituted 3,4-dihydroisoquinolin-1-ones. researchgate.netnih.gov This reaction typically involves the condensation of a homophthalic anhydride (B1165640), an aldehyde, and an amine. To synthesize this compound, ethylamine (B1201723) can be used as the amine component.

Domino Heck/borylation reactions have also been developed for the synthesis of functionalized dihydroisoquinolinones. longdom.org These reactions proceed through an intramolecular carbopalladation followed by trapping of the resulting alkyl-palladium species with a borylating agent. longdom.org

| Reaction Name | Components | Key Features |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, aldehyde, amine (e.g., ethylamine) | Forms highly substituted 3,4-dihydroisoquinolin-1-ones in a single step. researchgate.netnih.gov |

| Domino Heck/Borylation | N-allylcarboxamides, Bis(pinacolato)diboron | Leads to the formation of dihydroisoquinolinone-4-methylboronic esters. longdom.org |

Oxidative Transformations of Isoquinoline (B145761) Precursors

The 3,4-dihydroisoquinolin-1-one core can also be accessed through the oxidation of suitable isoquinoline precursors. For instance, the oxidation of 1,2,3,4-tetrahydroisoquinolines can yield the corresponding 3,4-dihydroisoquinolin-1-one. This approach is particularly useful when the corresponding tetrahydroisoquinoline is readily available. Various oxidizing agents can be employed for this transformation.

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the 3,4-dihydroisoquinolin-1-one scaffold is no exception. beilstein-journals.org Palladium, rhodium, and cobalt catalysts have been extensively used to facilitate various C-H activation, carbonylation, and cyclization reactions. bohrium.com

Palladium-Catalyzed Enantioselective C-H Carbonylation

A significant advancement in the synthesis of chiral 3,4-dihydroisoquinolin-1-ones is the development of palladium-catalyzed enantioselective C-H carbonylation. beilstein-journals.orgnih.gov This method allows for the desymmetrization of prochiral starting materials to afford enantioenriched products. nih.gov Commercially available chiral ligands, such as L-pyroglutamic acid, have been successfully employed to induce high levels of enantioselectivity. beilstein-journals.orgnih.gov This strategy provides a direct and efficient route to chiral isoquinolinones with good yields and high enantiomeric excesses. nih.gov

The palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is another powerful tool for the synthesis of quaternary 3,4-dihydroisoquinolinones. thieme.de This reaction utilizes formate (B1220265) esters as a source of carbon monoxide and can generate enantiopure nitrogen-containing heterocycles bearing an all-carbon quaternary stereocenter. thieme.de

| Reaction | Catalyst System | Key Features |

| Enantioselective C-H Carbonylation | Pd(OAc)2, L-pyroglutamic acid | Desymmetrization of prochiral substrates to yield chiral isoquinolinones. beilstein-journals.orgnih.gov |

| Enantioselective Carbonylative Heck Reaction | Palladium catalyst, Chiral phosphine (B1218219) ligand (e.g., (R)-SEGPHOS) | Synthesis of quaternary 3,4-dihydroisoquinolinones. thieme.de |

Rhodium-Catalyzed C-H Alkylation of Aromatic Amides

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of dihydroisoquinolinones. This methodology often employs a directing group to achieve high regioselectivity. A notable example involves the alkylation of aromatic amides containing an 8-aminoquinoline (B160924) moiety as the directing group with N-vinylphthalimide. nih.govacs.org In this transformation, N-vinylphthalimide serves as a 2-aminoethylating reagent. The resulting alkylated products can then be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot process. nih.govacs.org

Deuterium-labeling experiments have provided insight into the reaction mechanism, suggesting that the process likely proceeds through a carbene intermediate. nih.govacs.org The presence of the 8-aminoquinoline directing group is critical for the success of the C-H alkylation. nih.gov This approach demonstrates the utility of rhodium catalysis in forming C-C bonds at the ortho-position of benzamide (B126) derivatives to construct the dihydroisoquinolinone core. nih.gov

| Catalyst System | Directing Group | Alkylating Agent | Key Feature |

| [Rh(OAc)(cod)]2 / PivOH | 8-aminoquinoline | N-vinylphthalimide | One-pot conversion to 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govacs.org |

| [RhCl(cod)]2 / Na2CO3 | 8-aminoquinoline | Butenolide | Regioselective addition to the ortho C-H bond. nih.gov |

Cobalt-Catalyzed Annulation Reactions

Cobalt catalysis offers a more cost-effective and sustainable alternative to noble metals for the synthesis of dihydroisoquinolinones. Researchers have developed a cobalt-catalyzed electrochemical annulation of amides and alkenes to generate a diverse range of complex dihydroisoquinolinone derivatives. bohrium.com This method proceeds via C-H/N-H activation in a simple undivided cell, with the cobalt catalyst being regenerated by anodic oxidation, thus avoiding the need for stoichiometric chemical oxidants. bohrium.com

Another significant advancement is the Co(III)-catalyzed regio- and chemoselective redox-neutral C-H annulation of arylamides with 1,3-dienes, which produces 3,4-dihydroisoquinolinones in good yields. organic-chemistry.org Furthermore, cobalt(III)-complexes equipped with trisubstituted chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the asymmetric C-H functionalization of N-chlorobenzamides with a broad range of alkenes, yielding dihydroisoquinolinones with excellent enantioselectivities and high regioselectivities. organic-chemistry.org

| Catalyst System | Reactants | Key Feature |

| Cobalt catalyst (electrochem.) | Amides and alkenes | Avoids stoichiometric chemical oxidants through anodic regeneration of the catalyst. bohrium.com |

| Co(III) catalyst | Arylamides and 1,3-dienes | Regio- and chemoselective redox-neutral C-H annulation. organic-chemistry.org |

| Co(III) with chiral ligands | N-chlorobenzamides and alkenes | Excellent enantioselectivities and high regioselectivities. organic-chemistry.org |

Metal-Free Photocatalytic Syntheses

In a move towards more environmentally benign synthetic methods, metal-free photocatalytic approaches have been developed. A visible-light, metal-free photocatalytic synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported. researchgate.net This method utilizes the organic dye Eosin Y as a low-cost and readily available photocatalyst, proceeding under mild conditions to afford the products in moderate to good yields. researchgate.net Mechanistic studies, supported by density functional theory (DFT) calculations, have provided a deeper understanding of the reaction pathway. researchgate.net

Another approach involves the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolones without any external photocatalyst. mdpi.com In this system, the substrates themselves are proposed to act as photosensitizers, initiating the reaction. mdpi.com

Castagnoli–Cushman Reaction and its Applications

The Castagnoli–Cushman reaction, a reaction between an imine and a cyclic anhydride, has been a cornerstone for the synthesis of a wide variety of lactams, including dihydroisoquinolinones. mdpi.com A three-component reaction (3CR) variant involving homophthalic anhydride, amines, and aldehydes provides dihydroisoquinolones in good yields with excellent diastereoselectivity. organic-chemistry.org Mechanistic investigations using crossover experiments and in situ infrared spectroscopy have clarified that the reaction proceeds through amide-acid intermediates that are in equilibrium with their anhydride counterparts before reacting with the aldehyde in a Mannich-like fashion. organic-chemistry.org

The scope of the Castagnoli-Cushman reaction has been expanded to include the reaction of 3,4-dihydroisoquinolines with various cyclic anhydrides like glutaric anhydride, succinic anhydride, and their oxygen and sulfur analogues. beilstein-journals.org This has provided a one-step route to tricyclic fused systems such as benzo[a]quinolizidine and pyrrolo[2,1-a]isoquinoline (B1256269) frameworks. beilstein-journals.orgbeilstein-journals.org

Stereoselective and Chiral Synthesis of Dihydroisoquinolinone Derivatives

The development of stereoselective methods for the synthesis of chiral dihydroisoquinolinone derivatives is of great importance due to their prevalence in biologically active molecules. One major strategy involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov This can be achieved through several catalytic stereoselective approaches, including the use of chiral hydride reducing agents, hydrogenation with a chiral catalyst, or enzymatic catalysis. nih.gov

Organocatalysis has also been employed for the asymmetric synthesis of chiral tetrahydroisoquinoline derivatives, which are closely related to dihydroisoquinolinones. For instance, a proline-catalyzed cascade reaction between dihydroisoquinoline and α,β-unsaturated enones has been developed to produce stereochemically complex benzoquinolizidine structures. armchemfront.com Additionally, diastereoselective syntheses using chiral auxiliaries, such as those derived from (R)-phenylglycinol, have been utilized to prepare chiral tetrahydroisoquinoline-1-carboxylic acids, which are precursors to chiral dihydroisoquinolinones. mdpi.com

N-Alkylation and Subsequent Transformations (e.g., via Iminium Salts)

N-alkylation of the dihydroisoquinolinone scaffold or its precursors opens up avenues for further functionalization. A common strategy involves the formation of N-alkyl iminium salts from isoquinolines, which can then undergo transformations. For example, a base-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinolines has been reported to produce the corresponding unsaturated lactams in high yields. rsc.org This method is atom-economical and environmentally friendly, proceeding under mild conditions without the need for photocatalysts or metal catalysts. rsc.org

Photoredox catalysis offers another route for C-H alkylation. A ruthenium-catalyzed photoredox coupling of N-aryltetrahydroisoquinolines with bench-stable N-alkyl pyridinium (B92312) salts has been developed to afford 1-alkyl-tetrahydroisoquinolines. beilstein-journals.org This method allows for the introduction of benzyl, allyl, and secondary alkyl groups. The subsequent oxidation of these products can lead to the corresponding dihydroisoquinolinones. beilstein-journals.org

Novel Approaches utilizing 2-Bromobenzoate (B1222928) Precursors

A general and versatile three-step method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed starting from 2-bromobenzoate precursors. researchgate.net The first step involves a cross-coupling reaction of ethyl 2-bromobenzoates with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. researchgate.net The resulting arylethylamine products are then subjected to a two-stage process of base-mediated ring closure followed by N-deprotection and subsequent N-alkylation to yield the target N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.netbohrium.com This sequence allows for the synthesis of a wide range of structurally and electronically varied dihydroisoquinolinones in moderate to excellent yields. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the precise reaction pathways is critical for optimizing existing synthetic methods and designing novel routes to complex molecules like this compound and its derivatives. Mechanistic investigations, employing techniques such as the study of carbene intermediates and deuterium-labeling experiments, provide profound insights into the bond-forming and bond-breaking events that govern these transformations.

Carbene and Carbenoid Involvement in Isoquinolinone Synthesis

The formation of the dihydroisoquinolinone scaffold can proceed through pathways involving highly reactive carbene or metal-carbenoid intermediates. These species are central to powerful C-H insertion and cyclization reactions.

One of the key methodologies involves the formal aromatic C-H insertion of a rhodium(II) carbenoid. acs.org Initial proposals often suggested a direct C-H insertion mechanism. However, detailed mechanistic studies have revealed a more complex pathway. Evidence from substituent effects on the aromatic ring and secondary deuterium (B1214612) kinetic isotope effects supports an electrophilic aromatic substitution mechanism rather than a direct insertion. acs.org This pathway avoids common side reactions, such as Buchner-type ring expansion, enabling the regioselective and diastereoselective synthesis of various isoquinolinones through intramolecular six-membered ring formation. acs.org

The reactivity of the carbene intermediate is crucial. In some cases, nucleophilic attack on the carbene by a heteroatom can lead to rearrangements, such as the Stevens rearrangement, which would result in five-membered rings instead of the desired six-membered isoquinolinone core. researchgate.net The use of specific catalyst systems, for instance, those employing donor/donor carbenes with Rh2(R-PTAD)4 as a catalyst, has been shown to successfully suppress these rearrangement pathways. This control allows for the synthesis of six-membered nitrogen-containing heterocycles like tetrahydroisoquinolines through C–H insertion, a significant advancement in carbene chemistry. researchgate.net

A carbene is a neutral carbon atom with a valence of two and two unshared valence electrons, making it highly reactive. wikipedia.org Its reactions, such as cyclopropanation and C-H insertion, are fundamental in organic synthesis. wikipedia.org In the context of organometallic chemistry, carbenes can act as ligands, forming metal-carbene complexes that are pivotal in catalysis. wikipedia.org

Elucidation through Deuterium-Labeling Experiments

Deuterium-labeling is a powerful tool for tracing the path of hydrogen atoms throughout a reaction sequence, thereby providing definitive evidence for proposed mechanisms. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can determine which C-H bonds are broken and formed, and whether these processes are rate-limiting.

In the context of rhodium(III)-catalyzed synthesis of dihydroisoquinolones, deuterium-labeling experiments have been instrumental in understanding the C-H activation step. For instance, such studies can help distinguish between different potential mechanisms. Kinetic isotope effect (KIE) studies, where the reaction rate is compared between a regular substrate and its deuterated analog, can indicate whether C-H bond cleavage is involved in the rate-determining step. A significant KIE (kH/kD > 1) suggests that the C-H bond is broken in or before the slowest step of the reaction.

Below is a table summarizing hypothetical results from deuterium-labeling experiments designed to probe the mechanism of dihydroisoquinolinone synthesis.

| Experiment Type | Reactant(s) | Observation | Mechanistic Implication |

| Intermolecular KIE | Benzamide and Benzamide-d5 | Reaction with non-deuterated benzamide is significantly faster (kH/kD > 2). | C-H bond cleavage is part of the rate-determining step of the reaction. |

| Intramolecular KIE | Benzamide with deuteration at one ortho position. | The reaction selectively occurs at the non-deuterated C-H position. | Confirms that C-H bond cleavage is a key step and demonstrates catalyst selectivity. |

| Deuterium Scrambling | Reaction run in a deuterated solvent like CD3OD. | No deuterium incorporation is observed in the product or recovered starting material. | Suggests that the C-H activation step is likely irreversible. |

| Crossover Experiment | A 1:1 mixture of deuterated and non-deuterated benzamides. | No crossover of deuterium is observed between the two starting materials. | The C-H activation process is likely an intramolecular event. |

These experiments provide a detailed picture of the catalytic cycle. For example, the absence of deuterium scrambling when the reaction is conducted in a deuterated solvent often indicates that the C-H activation step is irreversible. researchgate.net Similarly, crossover experiments can reveal whether the activation process is intramolecular or intermolecular. This collective data, often combined with computational studies like Density Functional Theory (DFT), allows for the construction of a robust mechanistic model for the synthesis of this compound and its analogs. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Derivative Design for 2 Ethyl 3,4 Dihydroisoquinolin 1 One Analogues

Exploration of Substituent Effects on the Isoquinolinone Scaffold

The substituent at the N-2 position plays a significant role in determining the biological activity and target specificity of 3,4-dihydroisoquinolin-1-one analogues. Varying the nature of this group, from simple alkyl chains to more complex cyclic and aromatic systems, has been a key strategy in developing potent bioactive compounds.

In the pursuit of novel antioomycete agents, a series of N-substituted 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives were synthesized. nih.gov The variation at the N-2 position showed a considerable impact on their activity against the phytopathogen Pythium recalcitrans. For instance, introducing a furan-2-ylmethyl group (Compound I6 ) or a 3-morpholinopropyl group (Compound I7 ) resulted in potent compounds with EC50 values of 20.0 μM and 21.0 μM, respectively. rsc.org This indicates that bulky and heterocyclic moieties can be well-tolerated and may contribute to favorable interactions with the target enzyme. nih.govrsc.org

Similarly, in the development of histamine (B1213489) H3 receptor antagonists, the N-2 position was modified with a 2-(pyrrolidin-1-yl)ethyl group. This led to a class of potent antagonists, with further SAR exploration focused on substitutions on the aromatic ring. nih.gov The choice of the N-substituent is therefore a critical initial step in the design of dihydroisoquinolinone-based therapeutic agents.

Table 1: Effect of N-2 Position Modification on Antioomycete Activity

| Compound | N-2 Substituent | EC50 against P. recalcitrans (μM) |

|---|---|---|

| I6 | Furan-2-ylmethyl | 20.0 |

| I7 | 3-Morpholinopropyl | 21.0 |

| I9 | Phenethyl | 26.3 |

| I10 | 3-Phenylpropyl | 22.1 |

Data sourced from multiple studies. nih.govrsc.org

Modifying the aromatic A-ring of the isoquinolinone scaffold is a common strategy to enhance potency and modulate physicochemical properties. Introducing substituents such as methoxy, fluoro, or larger aromatic groups can influence ligand-receptor binding through electronic and steric effects.

In the context of PARP inhibitors, the introduction of a fluorine atom on the aromatic ring has been shown to be advantageous. A study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent PARP1 inhibition. The 7-fluoro substitution was found to be beneficial for activity. nih.govfigshare.com

For histamine H3 antagonists, substitutions at the 6-position of the dihydroisoquinolinone ring were extensively explored. Attaching various substituted phenyl rings via an amide linker led to compounds with high affinity for the H3 receptor. For example, compound 39 (N,N-dimethyl-4-(1-oxo-2-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide) emerged as a particularly potent antagonist with excellent in vitro and in vivo properties. nih.gov The nature and substitution pattern of the appended aromatic ring were critical for achieving high potency.

The 6,7-dimethoxy substitution pattern is frequently found in naturally occurring isoquinoline (B145761) alkaloids and has been incorporated into synthetic analogues to explore its biological potential. nih.gov

Table 2: Influence of Aromatic Ring Substitution on H3 Receptor Antagonism

| Compound | 6-Position Substituent | hH3 Ki (nM) |

|---|---|---|

| 25 | 4-Fluorobenzamide | 1.9 |

| 30 | 4-(Pyrrolidine-1-carbonyl)phenyl | 0.9 |

| 39 | 4-(N,N-dimethylcarbamoyl)phenyl | 0.4 |

| 45 | 4-Cyanophenyl | 0.8 |

Data represents binding affinity for the human histamine H3 receptor. nih.gov

Functionalization of the heterocyclic ring, specifically at the C3 and C4 positions, offers another avenue for structural diversification and activity optimization.

The introduction of a carboxyl group at the C4 position has been a particularly fruitful strategy. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the necessity of the C4-carboxyl group for the antioomycete activity of certain dihydroisoquinolinone derivatives. nih.govrsc.org This functional group can act as a key interaction point with the biological target. A broad series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed as PARP inhibitors, underscoring the importance of the C4-substituent. nih.govfigshare.comresearchgate.net In this series, the carboxylic acid at C4 is converted to an amide, which then serves as a handle for introducing diverse chemical groups to probe the PARP active site. nih.gov The lead compound from this series demonstrated nanomolar inhibitory concentrations against both PARP1 and PARP2. nih.gov

Table 3: Activity of C4-Carboxamide Derivatives as PARP Inhibitors

| Compound | C4-Carboxamide Moiety | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

|---|---|---|---|

| 3l | N-(piperidin-4-yl)piperidine-1-carboxamide | 156 | 70.1 |

| 3aa | 7-Fluoro, N-(piperidin-4-yl)piperidine-1-carboxamide | 22 | 4.0 |

| 3af | 7-Fluoro, N-(1-methylpiperidin-4-yl)piperidine-1-carboxamide | 136 | 28.1 |

Data from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov

Scaffold Hybridization Strategies

Scaffold hybridization involves combining the 3,4-dihydroisoquinolin-1-one core with other pharmacologically relevant motifs to create novel molecules with potentially synergistic or unique biological activities. This approach aims to leverage the favorable properties of each constituent scaffold. For instance, the quinoxaline (B1680401) scaffold has been explored as a bio-isosteric replacement for the phthalazinone motif in PARP inhibitors like Olaparib. nih.gov A similar strategy could be envisioned where the dihydroisoquinolinone scaffold is hybridized with other known pharmacophores to target specific enzymes or receptors. For example, fusing or linking the isoquinolinone core with fragments known to bind to kinases or other cancer-related targets could yield novel anti-proliferative agents. nih.gov

Design of Bioisosteric Analogues

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the context of 3,4-dihydroisoquinolin-1-one analogues, various parts of the molecule can be subjected to bioisosteric replacement.

For example, the lactam moiety of the dihydroisoquinolinone core is a key feature for its activity as a PARP inhibitor, mimicking the nicotinamide (B372718) portion of the NAD+ substrate. nih.gov Bioisosteric replacement of this lactam could involve substituting it with other bicyclic systems known to interact with the NAD+ binding site, such as quinazolinones or phthalazinones. researchgate.net One study developed sulfur-containing bioisosteres, nih.govrsc.orgthiazino[3,4-a]isoquinolines, as analogues of pyrido[2,1-a]isoquinolines to explore new DPP-IV inhibitors. nih.gov Similarly, replacing the benzene (B151609) ring of the isoquinolinone with other aromatic or heteroaromatic systems, like quinoxaline, could lead to novel PARP inhibitors with altered selectivity profiles. nih.gov This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features of the original scaffold.

Pharmacological and Biological Investigations of 2 Ethyl 3,4 Dihydroisoquinolin 1 One Derivatives Focus on Mechanisms and Targets

Modulation of Specific Biological Targets

Derivatives of 2-Ethyl-3,4-dihydroisoquinolin-1-one have demonstrated the ability to interact with specific biological targets, including receptors and enzymes, leading to the modulation of their functions.

A notable area of investigation for this class of compounds is their interaction with the histamine (B1213489) H3 receptor. The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, regulating the synthesis and release of histamine. A series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated as potent and selective histamine H3 receptor antagonists. nih.gov One particular compound from this series exhibited high in vitro binding and functional activity at the H3 receptor, demonstrating good selectivity over other neurotransmitter receptors and ion channels. nih.gov This antagonistic activity at the H3 receptor suggests potential therapeutic applications in neurological and cognitive disorders where enhancement of central neurotransmitter release is beneficial.

The 3,4-dihydroisoquinolin-1-one core is a key feature in a variety of enzyme inhibitors.

P-glycoprotein (P-gp) Inhibition: The dimethoxy-substituted tetrahydroisoquinoline fragment, a close structural relative of the this compound core, is a recognized pharmacophore in potent inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is an efflux pump that contributes to multidrug resistance in cancer by actively transporting chemotherapeutic agents out of cancer cells. nih.gov Derivatives containing this scaffold have been shown to inhibit P-gp, thereby reversing multidrug resistance. mdpi.com For instance, certain 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, which share a similar structural backbone, have demonstrated potent P-gp inhibition with IC50 values below 0.5 μM. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 3,4-dihydroisoquinolin-1-one scaffold has been identified as a promising starting point for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Tubulin Polymerization Inhibition: While direct studies on this compound are limited, related dihydroisoquinoline compounds have been investigated as inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Factor VIIa Inhibition: While research has explored isoquinoline (B145761) derivatives as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, specific studies focusing on this compound derivatives in this context are not extensively documented in the available literature. nih.gov

Cellular and Biochemical Pathway Interventions

The modulation of biological targets by this compound derivatives translates into significant interventions in cellular and biochemical pathways, leading to a range of biological effects.

The anticancer properties of compounds featuring the 3,4-dihydroisoquinolin-1-one scaffold are often linked to their ability to induce apoptosis and cell cycle arrest in cancer cells. nih.gov This is frequently achieved through the inhibition of key enzymes involved in cell proliferation and survival, such as PARP and tubulin. The inhibition of PARP enzymes compromises the cancer cells' ability to repair DNA damage, leading to an accumulation of lethal DNA breaks. Similarly, the disruption of microtubule dynamics through the inhibition of tubulin polymerization prevents cancer cells from successfully completing mitosis, ultimately triggering programmed cell death.

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant activity against various pathogens, including oomycetes, which are destructive plant pathogens. nih.govrsc.org A key mechanism underlying this activity is the disruption of the pathogen's biological membrane systems. nih.govrsc.org

One study investigating a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the oomycete Pythium recalcitrans found that the most potent compound, I23, exhibited superior in vitro activity compared to the commercial agent hymexazol. nih.gov Physiological, biochemical, and ultrastructural analyses suggested that the mode of action of this compound involves the disruption of the biological membranes of the oomycete. nih.govrsc.org The iminium moiety (C=N+), a feature found in related isoquinoline structures, has been identified as a key structural component for antimicrobial activity. mdpi.com

| Compound | EC50 (μM) | Reference Compound (Hymexazol) EC50 (μM) |

|---|---|---|

| I23 | 14 | 37.7 |

Exploration of Potential in Neurological Research

The ability of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives to act as potent and selective histamine H3 receptor antagonists opens up avenues for their investigation in neurological research. nih.gov By blocking the H3 autoreceptor, these compounds can increase the release of histamine and other neurotransmitters in the brain, which may have therapeutic benefits in a variety of central nervous system disorders. Conditions that could potentially be targeted include those characterized by cognitive deficits, sleep-wake cycle disturbances, and other neurological impairments. The favorable pharmacokinetic properties and selectivity profile of some of these derivatives make them attractive candidates for further preclinical and clinical development in the field of neuroscience. nih.gov

Broader Therapeutic Potential within Chemical Biology Research

The inherent structural features of the 3,4-dihydroisoquinolin-1-one core have spurred investigations into its broader therapeutic applications, leading to the discovery of derivatives with significant biological activities.

Antiviral Activity

While the precise antiviral mechanisms of many 3,4-dihydroisoquinolin-1-one derivatives are still under investigation, research suggests that their mode of action may involve electrostatic interactions with biological targets. nih.gov Some tetrahydroisoquinoline derivatives have been identified as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease, a crucial enzyme for viral replication. researchgate.net

Recent studies have highlighted the potential of tetrahydroisoquinoline (THIQ) derivatives against coronaviruses. A series of novel 1-oxo-2,3,4-trisubstituted THIQ derivatives were synthesized and evaluated for their activity against two strains of human coronavirus, 229E and OC-43. nih.gov Although the specific antiviral mechanism was not fully elucidated, the study suggested that electrostatic interactions between the compounds and viral or host cell components could be a key factor. nih.gov

Another area of investigation involves the inhibition of viral entry and replication processes. Certain alkaloids have been shown to interfere with multiple stages of the viral life cycle, including attachment, entry, replication, and release. mdpi.com While not specific to this compound, this broad activity within the isoquinoline alkaloid class suggests potential avenues for the development of novel antiviral agents based on this scaffold.

Table 1: Antiviral Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound Class | Virus | Proposed Mechanism of Action | Reference |

| 1-Oxo-2,3,4-trisubstituted THIQ derivatives | Human coronavirus (229E and OC-43) | Potential electrostatic interactions with biological targets | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Influenza virus | Inhibition of polymerase acidic (PA) endonuclease | researchgate.net |

Anti-inflammatory Activity

A significant area of research for 3,4-dihydroisoquinolin-1-one derivatives is their anti-inflammatory potential. One of the key mechanisms identified is the inhibition of the stimulator of interferon genes (STING) signaling pathway. researchgate.netnih.gov Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.

A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been developed as potent STING inhibitors. researchgate.netnih.gov These compounds have been shown to effectively block the activation of the STING pathway in both human and murine cells. nih.gov The proposed mechanism involves the direct binding of these inhibitors to the STING protein, which in turn prevents its aggregation and activation, thereby reducing the production of pro-inflammatory cytokines. researchgate.net

The anti-inflammatory effects of isoquinoline derivatives are also being explored through other targets. For instance, some quinazolinone derivatives, which share structural similarities, have demonstrated anti-inflammatory activity by reducing carrageenan-induced paw edema in animal models. nih.gov

Table 2: Anti-inflammatory Activity of 3,4-Dihydroisoquinolin-1-one Derivatives

| Compound Class | Target | Mechanism of Action | Reference |

| 3,4-Dihydroisoquinoline-2(1H)-carboxamides | STING | Inhibition of STING aggregation and activation | researchgate.netnih.gov |

Analgesic Activity

The analgesic properties of 3,4-dihydroisoquinolin-1-one derivatives have also been investigated. Studies on 1-substituted 3,4-dihydroisoquinolines have demonstrated their potential as analgesic agents. bakhtiniada.ru The "hot plate" test, a common method for assessing central analgesic activity, was used to evaluate these compounds, and some derivatives exhibited significant pain-relieving effects. bakhtiniada.ru

While the specific molecular targets for the analgesic effects of many of these derivatives are not fully characterized, the structural relationship to other isoquinoline alkaloids with known analgesic properties, such as morphine, suggests potential interactions with opioid receptors or other pain-modulating pathways. Further research is needed to elucidate the precise mechanisms of action.

Anthelmintic and Larvicidal Activity

Recent research has uncovered the promising anthelmintic and larvicidal potential of derivatives of 3,4-dihydroisoquinolin-1-one. A study focusing on 3,3-dimethyl- and 3,3-diethyl-substituted 2-(3,4-dihydroisoquinolin-1-yl)carboxylic acid amide hydrochlorides revealed significant activity against helminths and insect larvae. researchgate.net

In this study, several of the synthesized compounds exhibited greater anthelmintic activity than the commercially available drugs pyrantel (B1679900) and levamisole. researchgate.net Furthermore, a notable larvicidal effect was observed, with some compounds significantly reducing the lifespan of larvae, even outperforming the insecticide diazinon. researchgate.net Although the exact mechanisms of action were not detailed, these findings highlight the potential of this chemical scaffold in the development of new agents to combat parasitic infections and insect pests.

Table 3: Anthelmintic and Larvicidal Activity of Substituted 2-(3,4-Dihydroisoquinolin-1-yl)Carboxylic Acid Amide Hydrochlorides

| Activity | Observation | Comparison | Reference |

| Anthelmintic | Several compounds showed higher activity | Surpassed pyrantel and levamisole | researchgate.net |

| Larvicidal | Significant reduction in larval lifespan | Exceeded the effect of diazinon | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Ethyl 3,4 Dihydroisoquinolin 1 One Systems

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the reaction mechanisms and electronic properties of dihydroisoquinolinone systems. rsc.orgresearchgate.net These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, which can be used to predict unknown reactions or optimize synthetic routes. rsc.orgnih.gov

In the context of isoquinoline (B145761) derivatives, DFT calculations have been employed to investigate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.orgacs.orgresearchgate.net The energy gap between HOMO and LUMO is crucial for determining the molecule's reactivity and stability. For instance, in related dihydrothieno[2,3-c]isoquinolines, the presence of electron-withdrawing groups was found to lower the HOMO level, thereby increasing the excitation energy required for electronic transitions. acs.orgacs.org

Mechanistic studies of reactions involving the isoquinoline core, such as 1,3-dipolar cycloadditions, have been successfully investigated using DFT methods to clarify stereochemical outcomes and reaction routes. mdpi.com For the 2-Ethyl-3,4-dihydroisoquinolin-1-one scaffold, DFT calculations can be used to model key synthetic steps, such as the Castagnoli–Cushman reaction, which is often used to produce the 3,4-dihydroisoquinolin-1(2H)-one core. nih.govnih.gov By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and understand the influence of substituents on the reaction's progress. escholarship.org

Furthermore, quantum chemical calculations are valuable for predicting various chemical descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies, such as water-accessible surface area, which has shown a high correlation with the tumor specificity of tetrahydroisoquinoline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org For derivatives of the this compound scaffold, QSAR models are instrumental in predicting the biological potency of new analogs, thereby prioritizing synthetic efforts toward more effective compounds. japsonline.comnih.gov

The fundamental principle of QSAR is that the structural features of a molecule dictate its activity. fiveable.me These models are developed by calculating a set of molecular descriptors (e.g., physicochemical properties like molecular weight, logP, and electronic properties) and correlating them with experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. longdom.orgnih.gov

For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives, which share the dihydroisoquinoline core, successfully developed robust models to predict their inhibitory activity against the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme. japsonline.com Such models can identify key structural requirements for activity. In one study, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ) were found to govern the anticancer activity of related quinoline derivatives. researchgate.net The development of these models aids in the virtual screening of compound libraries and the rational design of new derivatives with enhanced therapeutic potential. researchgate.netfrontiersin.org

| Model Type | Statistical Parameter | Typical Value/Meaning | Reference |

|---|---|---|---|

| General QSAR | R² (Coefficient of Determination) | > 0.6 indicates a good fit of the model to the data. | researchgate.net |

| General QSAR | Q² (Cross-validated R²) | > 0.5 suggests good internal predictive ability. | nih.gov |

| General QSAR | R²pred (External Validation) | > 0.6 indicates good external predictive power on a test set. | researchgate.netmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Field Contributions (Steric, Electrostatic, etc.) | Identifies regions where specific properties enhance or decrease activity. | nih.govnih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. nih.govdrugdesign.org These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its receptor, even when the receptor's structure is unknown. drugdesign.orgslideshare.net

CoMFA calculates the steric (van der Waals) and electrostatic fields around a set of aligned molecules, while CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.govmdpi.com The resulting data is analyzed using partial least squares (PLS) to generate a model that can be visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Several studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives and related compounds have successfully employed CoMFA and CoMSIA. nih.govnih.gov For instance, in a study on derivatives targeting the phytopathogen Pythium recalcitrans, CoMFA and CoMSIA models revealed the structural requirements for antioomycete activity. nih.gov Similarly, for a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, CoMFA and CoMSIA models were developed that provided detailed structural insights for designing inhibitors of the AKR1C3 enzyme with enhanced potency. nih.gov These studies underscore the power of 3D-QSAR in guiding the optimization of the this compound scaffold for various therapeutic targets. researchgate.netmdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a this compound derivative, within the active site of a target protein. semanticscholar.org

This technique was crucial in rationalizing the structure-activity relationships of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov Docking simulations helped to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitors and the amino acid residues in the PARP active site. Such analyses provide a structural basis for the observed biological activity and guide the design of new compounds with improved binding affinity. nih.gov

Similarly, docking studies were integral to the development of 3D-QSAR models for AKR1C3 inhibitors based on the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid scaffold. nih.gov By using the docked conformation of the molecules to align them for the QSAR study, researchers were able to develop more robust and predictive models. nih.gov The analysis of ligand-protein interactions reveals which functional groups on the ligand are critical for binding and where modifications can be made to enhance potency or selectivity. nih.govresearchgate.net

| Target Protein | Ligand Scaffold | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Range) | Reference |

|---|---|---|---|---|

| PARP1 | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Gly, Ser, Tyr | - | nih.gov |

| AKR1C3 | 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Tyr, His, Trp | - | nih.gov |

| CB1a | 2H-thiopyrano[2,3-b]quinoline (related core) | ILE, LYS, VAL, TRP | -5.3 to -6.1 Kcal/mol | nih.govsemanticscholar.org |

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For flexible molecules like this compound, which contains a non-aromatic, puckered dihydropyridinone ring and a rotatable ethyl group, understanding the preferred conformations is critical.

High-level quantum chemical calculations can be used to perform a systematic search of the conformational space to locate all low-energy minima on the potential energy surface. nih.gov For the related 1,2,3,4-tetrahydroquinoline (THQ) scaffold, ab initio calculations successfully identified four stable conformations (two pairs of enantiomers). nih.gov The calculations also revealed a low energy barrier between non-equivalent conformers, suggesting that the molecule could easily interconvert between shapes. nih.gov

By determining the energetic profile, which includes the relative energies of stable conformers and the energy barriers for their interconversion, researchers can understand which conformation is likely to be present under physiological conditions and which is the "bioactive" conformation responsible for interacting with a biological target. This information is crucial for the accurate alignment of molecules in 3D-QSAR studies and for understanding the precise geometric requirements for effective ligand-receptor binding. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Ethyl-3,4-dihydroisoquinolin-1-one. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise electronic environment and connectivity of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group protons, the methylene protons of the dihydroisoquinoline core, and the aromatic protons. The ethyl group typically appears as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. The two methylene groups in the heterocyclic ring are expected to appear as distinct triplets, while the four protons on the aromatic ring would show complex splitting patterns in the downfield region of the spectrum. Although specific spectral data for this exact compound is not detailed in the provided literature, anomalous spectra with significant line broadening have been observed for some related 3,4-dihydroisoquinolines, particularly for protons at the C-1 and C-3 positions ias.ac.in.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃). For this compound, a distinct signal for the carbonyl carbon (C=O) of the lactam is expected at a significantly downfield chemical shift. Other characteristic signals would include those for the aromatic carbons, the two methylene carbons of the heterocyclic ring, and the two carbons of the N-ethyl group.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 8.10 - 8.00 | Aromatic H | 164.5 | C=O (Lactam Carbonyl) |

| 7.50 - 7.20 | Aromatic H | 138.0 | Aromatic C (Quaternary) |

| 3.60 | -N-CH₂- (ring) | 132.0 | Aromatic CH |

| 3.55 | -N-CH₂- (ethyl) | 128.5 | Aromatic CH |

| 3.00 | -CH₂- (ring) | 127.0 | Aromatic C (Quaternary) |

| 1.25 | -CH₃ (ethyl) | 126.5 | Aromatic CH |

| 41.0 | -N-CH₂- (ethyl) | ||

| 35.0 | -N-CH₂- (ring) | ||

| 28.0 | -CH₂- (ring) | ||

| 13.0 | -CH₃ (ethyl) |

Mass Spectrometry Techniques for Molecular Formula Confirmation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₃NO. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would be compared to the theoretically calculated exact mass. This method has been successfully applied to confirm the molecular formulas of various 3,4-dihydroisoquinolin-1(2H)-one derivatives nih.gov. For example, the calculated m/z for the [M+H]⁺ ion of C₂₂H₁₇BrNO₃ was 422.0392, and the found value was 422.0387, confirming the proposed formula nih.gov.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 176.1075 |

| Expected Found Mass | 176.107x ± 0.0005 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide (lactam) ring. Other key absorptions would include C-H stretching vibrations for both the aromatic and aliphatic (ethyl and methylene) portions of the molecule, as well as C=C stretching vibrations from the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1680 - 1650 (strong) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aliphatic Groups | C-H stretch | 2980 - 2850 |

| Amine | C-N stretch | 1250 - 1020 |

**6.4. X-ray Crystallography for Absolute Stereochemistry Determination

Chromatographic Methods for Purification and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

Column Chromatography: This is the primary method used for the purification of this compound on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel nih.govamazonaws.com. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column amazonaws.com. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of a reaction, to determine the optimal solvent system for column chromatography, and to assess the purity of the isolated fractions amazonaws.com. A small amount of the sample is spotted onto a plate coated with a thin layer of silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized, often under UV light, and the retention factor (Rf) is calculated to identify the components biotech-asia.org. A pure compound should ideally appear as a single spot on the TLC plate.

Table 4: Summary of Chromatographic Methods

| Technique | Purpose | Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate mixtures amazonaws.com |

| Thin-Layer Chromatography (TLC) | Purity Assessment, Reaction Monitoring | Silica Gel F-254 amazonaws.com | Hexane/Ethyl Acetate mixtures |

Current Research Gaps and Future Directions in 2 Ethyl 3,4 Dihydroisoquinolin 1 One Research

Development of More Efficient and Sustainable Synthetic Routes

A significant gap in the current body of research is the absence of dedicated studies on the synthesis of 2-Ethyl-3,4-dihydroisoquinolin-1-one. While numerous innovative methods exist for the general 3,4-dihydroisoquinolin-1(2H)-one scaffold, future research should focus on adapting and optimizing these for the specific synthesis of the 2-Ethyl derivative. researchgate.net

Key areas for future investigation include:

Green Chemistry Approaches: Traditional synthetic methods often involve harsh conditions or hazardous reagents. scholarsresearchlibrary.com Future efforts should prioritize the development of environmentally friendly synthetic routes. For instance, a rhodium(III)-catalyzed C-H activation and annulation reaction has been successfully performed in biomass-derived ethanol (B145695) under mild conditions for 3,4-unsubstituted isoquinolones, offering a promising avenue for sustainable synthesis. chemistryviews.org Similarly, visible-light metal-free photocatalytic methods could be explored to construct the isoquinolin-1(2H)-one scaffold with high atom economy. researchgate.net

Novel Catalytic Systems: Research into metal-catalyzed reactions, such as those employing rhodium or palladium, has yielded efficient protocols for creating the core structure. researchgate.net Future work could explore the use of novel, more accessible, and cost-effective catalysts for the N-ethylation or direct construction of this compound. Methods like the Bischler-Napieralski reaction, Pictet-Spengler reactions, and multicomponent reactions (MCRs) provide a versatile toolkit that could be tailored for this specific compound. nih.govorganic-chemistry.org

One-Pot Procedures: Developing one-pot protocols, which combine multiple reaction steps into a single operation, would enhance efficiency and reduce waste. kthmcollege.ac.in Adapting established one-pot syntheses, such as the intramolecular Friedel-Crafts cyclization of isocyanate derivatives, could provide a streamlined route to this compound. kthmcollege.ac.in

Comprehensive Profiling of Biological Activities for Novel Derivatives

The primary research gap concerning this compound is the near-complete lack of data on its biological activity. The broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) and their derivatives are known to possess a wide spectrum of biological activities, including antitumor, antibacterial, antifungal, and anti-HIV properties. nuph.edu.uaresearchgate.net A crucial future direction is the systematic screening of this compound and its novel derivatives to uncover their therapeutic potential.

Future research should involve:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors, protein-protein interactions) is essential to identify potential areas of activity.

Targeted Derivative Synthesis: Based on the known activities of related compounds, novel derivatives of this compound should be synthesized and evaluated. For example, derivatives of the core scaffold have shown promise as:

PARP Inhibitors: The 3,4-dihydroisoquinol-1-one core can mimic the NAD+ binding domain of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. nih.gov

p53-MDM2 Interaction Inhibitors: Dihydroisoquinolinones have been identified as a new class of small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in oncology. nih.gov

Antimicrobial Agents: Derivatives have demonstrated potent antioomycete activity against plant pathogens like Pythium recalcitrans and antibacterial activity against various strains. nih.govnih.gov

Histamine (B1213489) H3 Receptor Antagonists: Specific derivatives have been synthesized and evaluated as potent antagonists for the H3 receptor, indicating potential applications in neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modification of the this compound structure is needed to establish clear SAR. This will guide the optimization of potency and selectivity. rsc.org

Deeper Understanding of Molecular Mechanisms of Action

For any identified biological activities, a significant research effort must be directed towards elucidating the underlying molecular mechanisms. This is a critical step in translating a bioactive compound into a potential therapeutic agent. Currently, there is no mechanistic data available for this compound.

Future research directions should include:

Target Identification and Validation: For compounds showing promising activity, identifying the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Biochemical and Cellular Assays: Once a target is identified, detailed biochemical and cell-based assays are needed to confirm the mechanism. For instance, if a derivative shows antiproliferative activity, studies should investigate its effect on the cell cycle, apoptosis, and specific signaling pathways. nih.gov

Structural Biology: Obtaining X-ray co-crystal structures of active derivatives bound to their protein targets can provide invaluable insight into the binding mode. This was demonstrated for a dihydroisoquinolinone analog that showed an unprecedented binding mode as a p53-MDM2 inhibitor, information crucial for further rational design. nih.gov

Investigating Novel Mechanisms: Research on related compounds suggests potential mechanisms worth exploring. For example, one potent antioomycete derivative is believed to act by disrupting the biological membrane systems of the pathogen. rsc.org

Application of Advanced Computational and AI-driven Drug Design

The application of computational tools and artificial intelligence (AI) in drug discovery can significantly accelerate the research and development process for this compound. nih.gov These methods can help bridge the existing knowledge gap by predicting properties and guiding experimental work.

Future applications in this area include:

Molecular Docking and Virtual Screening: In silico docking studies can be used to predict the binding affinity of this compound and its virtual derivatives against known protein targets associated with the broader scaffold, such as PARP, MDM2, and various kinases. nih.gov This can help prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available, 3D-QSAR models can be developed to correlate the structural features of derivatives with their biological activity. rsc.org This has been successfully applied to understand the structural requirements for the antioomycete activity of related compounds. rsc.org

AI and Machine Learning for De Novo Design: Generative AI models can be employed to design novel derivatives of this compound with optimized properties. youtube.com AI can explore vast chemical spaces to propose new molecules with high predicted activity and favorable pharmacokinetic profiles, accelerating the hit-to-lead process. nih.govijariit.com

Mechanism Prediction: Computational studies, such as molecular dynamics simulations, can help elucidate the binding modes and selectivity of active compounds, as demonstrated in a study on the binding preference of dihydroisoquinoline derivatives for the enzyme AKR1C3. nih.gov

Exploration of New Therapeutic Areas

While the known activities of the 3,4-dihydroisoquinolin-1-one scaffold point towards established fields like oncology and infectious diseases, a forward-looking research strategy should also explore entirely new therapeutic applications for this compound. nbinno.comrsc.org

Potential new areas for exploration include:

Neurodegenerative Diseases: Given that some isoquinoline (B145761) alkaloids have shown activity in the central nervous system, investigating the potential of this compound derivatives as modulators of targets relevant to diseases like Alzheimer's or Parkinson's is a worthwhile endeavor. researchgate.net

Inflammatory and Metabolic Disorders: The structural versatility of the scaffold makes it a candidate for targeting enzymes and receptors involved in inflammation and metabolic pathways. A novel derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was identified as a potent agonist for PPARγ, a key target in diabetes. researchgate.net

Spasmolytic Agents: Recently, 1,3-disubstituted 3,4-dihydroisoquinolines were investigated for their smooth muscle relaxant activity, suggesting a potential application in treating conditions like irritable bowel syndrome (IBS). mdpi.com This opens a new therapeutic avenue for derivatives of the core structure.

Crop Protection: The potent activity of a derivative against the plant pathogen Pythium recalcitrans highlights the potential of this chemical class beyond human medicine, in the field of agrochemicals. nih.gov

Q & A

What are the standard synthetic protocols for preparing 2-Ethyl-3,4-dihydroisoquinolin-1-one derivatives?

Level: Basic

Methodological Answer:

A common approach involves cyclization and alkylation reactions. For example, NaOH-mediated deprotonation of intermediates in ethanol, followed by extraction with chloroform and purification via silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) achieves yields of ~36% . Catalytic methods using FeCl-porphyrin/NHPI systems under oxygen can optimize yields (51–96%) by enhancing reaction efficiency .

How is the crystal structure of this compound characterized?

Level: Basic

Methodological Answer:

X-ray crystallography is standard. For derivatives like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 21.350 Å, β = 100.227°) are resolved. Hydrogen bonds (O–H···O/N) and C–H···π interactions are mapped using software like SHELXTL .

What bioactivities are associated with 3,4-dihydroisoquinolin-1-one derivatives?

Level: Basic

Methodological Answer:

Reported activities include:

- Antimicrobial : Evaluated via agar dilution assays (MIC ≤ 25 µg/mL) .

- Vasodilation : 2-Benzyl derivatives show dose-dependent relaxation in pre-contracted aortic rings (IC₅₀ ~10 µM) .

- Neurotoxicity/antitumor : Structural analogs (e.g., tetrahydroisoquinolines) are screened via MTT assays .

How can synthetic yields of 3,4-dihydroisoquinolin-1-one derivatives be optimized?

Level: Advanced

Methodological Answer:

Use statistical tools like one-way ANOVA to identify critical variables (e.g., solvent, catalyst loading). For example, Fisher’s least-significant difference test at 95% confidence intervals can pinpoint optimal reaction times or temperatures . Catalytic systems (e.g., Pd(PPh₃)₄) may reduce side products in cyclization reactions .

How should researchers address contradictions in bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Validate assays : Replicate experiments under standardized conditions (e.g., pH, cell lines).

- Structural analogs : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) .

- Statistical rigor : Use multivariate analysis to isolate confounding factors (e.g., solvent toxicity in antimicrobial assays) .

What strategies are recommended for assessing toxicity when data is limited?

Level: Advanced

Methodological Answer:

- In silico models : Predict toxicity via QSAR tools (e.g., ADMET predictors) based on logP and polar surface area .

- Structural analogs : Reference toxicity data for similar compounds (e.g., tetrahydroisoquinolines with known LD₅₀) .

- Pilot in vitro assays : Use hepatocyte or zebrafish models to screen acute toxicity .

How can mechanistic studies elucidate the vasodilatory effects of dihydroisoquinolinone derivatives?

Level: Advanced

Methodological Answer:

- Molecular docking : Map interactions with vascular targets (e.g., K⁺ channels) using AutoDock Vina.

- Pathway inhibition : Co-administer blockers (e.g., L-NAME for nitric oxide) in ex vivo aortic ring assays .

- Calcium imaging : Measure intracellular Ca²⁺ flux in smooth muscle cells to assess ion channel modulation.

What role do hydrogen-bonding networks play in the stability and bioactivity of these compounds?

Level: Advanced

Methodological Answer:

Crystal packing analysis reveals intramolecular O–H···O/N bonds that stabilize conformations. For example, 2-(2-hydroxyphenyl) derivatives form dimeric structures via O–H···O interactions, potentially enhancing solubility and membrane permeability . Modifying substituents (e.g., nitro groups) disrupts these networks, affecting bioavailability .

How can scaling up synthesis maintain purity and yield?

Level: Advanced

Methodological Answer:

- Continuous flow reactors : Minimize side reactions in cyclization steps .

- Quality control : Monitor intermediates via HPLC (C18 columns, acetonitrile/water gradients) .

- Purification : Use flash chromatography or recrystallization (ethanol/water) to isolate high-purity products .

What techniques validate the structural integrity of novel dihydroisoquinolinone analogs?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.